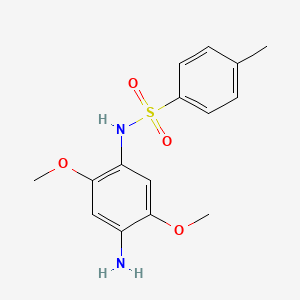
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-3-pyridinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-3-pyridinylurea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as MBTU and is known for its unique properties such as high solubility, stability, and low toxicity.
Mechanism of Action
The mechanism of action of MBTU is not fully understood. However, it is believed that MBTU exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. MBTU has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
MBTU has been found to have several biochemical and physiological effects. In vitro studies have shown that MBTU inhibits the growth of cancer cells and reduces the toxicity of chemotherapeutic agents. MBTU has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the production of inflammatory mediators. In vivo studies have shown that MBTU reduces the growth of tumors and improves the survival of animals with cancer.
Advantages and Limitations for Lab Experiments
MBTU has several advantages for lab experiments. It is highly soluble in water and other solvents, making it easy to work with. It is also stable under a wide range of conditions, making it suitable for long-term storage. However, MBTU has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on MBTU. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, the use of MBTU as a stabilizer for polymers and as a corrosion inhibitor for metals can be further explored. Finally, the synthesis of MBTU can be optimized to improve its yield and reduce its cost.
Synthesis Methods
MBTU can be synthesized using various methods, including the reaction of 3-aminopyridine with 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, followed by the reaction with isocyanate. Another method involves the reaction of 3-aminopyridine with 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid chloride, followed by the reaction with ammonia. Both methods result in the formation of MBTU with high yield and purity.
Scientific Research Applications
MBTU has been extensively studied for its potential applications in various scientific fields. In the medical field, MBTU has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the growth of cancer cells and reduce the toxicity of chemotherapeutic agents. In the agricultural field, MBTU has been found to be effective in controlling plant diseases caused by fungi and bacteria. In the material science field, MBTU has been used as a stabilizer for polymers and as a corrosion inhibitor for metals.
Properties
IUPAC Name |
1-(1-methylbenzotriazol-5-yl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O/c1-19-12-5-4-9(7-11(12)17-18-19)15-13(20)16-10-3-2-6-14-8-10/h2-8H,1H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAYQURTCAWOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NC3=CN=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methylphenoxy)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5793290.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5793294.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(4-pyridinylmethylene)butanohydrazide](/img/structure/B5793301.png)
![isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B5793305.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5793314.png)

![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)

![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane](/img/structure/B5793358.png)




![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
